coproporphyrinogen I(4-)

Heme biosynthesis Enzyme specificity Coproporphyrinogen oxidase

Coproporphyrinogen I(4−) is the fully deprotonated cyclic tetrapyrrole anion (C36H40N4O8⁴⁻) formed by loss of four protons from the carboxylic acid groups of coproporphyrinogen I. It belongs to the porphyrinogen class of organic compounds, characterized by a macrocyclic structure of four pyrrole rings linked by methylene bridges, and serves as the conjugate base of coproporphyrinogen I at physiological pH.

Molecular Formula C36H40N4O8-4
Molecular Weight 656.7 g/mol
Cat. No. B1259388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoproporphyrinogen I(4-)
Molecular FormulaC36H40N4O8-4
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-]
InChIInChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4
InChIKeyWIUGGJKHYQIGNH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coproporphyrinogen I(4−): Definition, Chemical Class, and Biological Origin for Procurement Decisions


Coproporphyrinogen I(4−) is the fully deprotonated cyclic tetrapyrrole anion (C36H40N4O8⁴⁻) formed by loss of four protons from the carboxylic acid groups of coproporphyrinogen I [1]. It belongs to the porphyrinogen class of organic compounds, characterized by a macrocyclic structure of four pyrrole rings linked by methylene bridges, and serves as the conjugate base of coproporphyrinogen I at physiological pH [2]. Unlike its isomer coproporphyrinogen III, this type‑I isomer is not an intermediate in the normal heme biosynthetic pathway; it arises exclusively via an abortive branch when uroporphyrinogen III synthase is deficient or absent, and is subsequently decarboxylated by uroporphyrinogen decarboxylase [3].

Type I porphyrinogen isomer; not an intermediate in normal heme biosynthesis
Formed exclusively via abortive branch when uroporphyrinogen III synthase is deficient
Research utility: isomer-specific enzyme assays, negative control tracer, biomarker standard

Why Coproporphyrinogen I(4−) Cannot Be Replaced by In‑Class Porphyrinogen Analogs


Despite sharing an identical macrocyclic core and tetrapyrrole architecture with its type‑III isomer, coproporphyrinogen I(4−) occupies a unique branch point in tetrapyrrole metabolism that precludes simple interchange [1]. The heme biosynthetic machinery discriminates sharply between series‑I and series‑III isomers at two consecutive enzymatic steps: uroporphyrinogen decarboxylase processes the I‑isomer with different kinetics, and coproporphyrinogen oxidase shows absolute specificity for the III‑isomer, rendering coproporphyrinogen I(4−) a terminal dead‑end metabolite that cannot be converted to protoporphyrinogen IX or heme [2]. Consequently, any downstream application—whether clinical diagnostics, enzyme assay development, or mechanistic enzymology—depends on the distinct biochemical fate and quantitative behavior of this specific isomer, as summarized in the evidence below.

This product
Coproporphyrinogen I (type‑I isomer)
Common substitute
Coproporphyrinogen III (type‑III isomer)
Enzyme fate
Rejected by coproporphyrinogen oxidase; dead‑end metabolite
Enzyme fate
Obligate substrate for heme synthesis; converted to protoporphyrinogen IX
Pathway context
Signals UROS deficiency; accumulates only under pathological branching
Pathway context
Constitutively produced; normal heme precursor

Coproporphyrinogen I(4−): Quantitative Head‑to‑Head Differentiation Evidence


Absolute Isomer Selectivity of Coproporphyrinogen Oxidase: I vs. III

Coproporphyrinogen I(4−) is completely rejected as a substrate by coproporphyrinogen oxidase (CPO, EC 1.3.3.3), whereas coproporphyrinogen III is efficiently converted to protoporphyrinogen IX. In a direct tandem mass spectrometry assay using human lymphocyte mitochondria, the Km for coproporphyrinogen III was 0.066 ± 0.009 µM; coproporphyrinogen I showed no detectable turnover under identical conditions [1]. This absolute substrate discrimination is independently confirmed: “coproporphyrinogen III oxidase is specific only for coproporphyrinogen III” and “coproporphyrinogen I … is not a substrate for this enzyme” [2].

CPO Substrate Acceptance
Direct comparison
Target: No detectable turnover. Comparator: Km = 0.066 µM (coproporphyrinogen III).
Absolute isomer selectivity; useful dead‑end reporter.
Human lymphocyte mitochondria, pH 7.4, 37 °C.
Heme biosynthesis Enzyme specificity Coproporphyrinogen oxidase

Differential Kinetic Handling by Uroporphyrinogen Decarboxylase: I‑Series vs. III‑Series Substrates

The enzyme immediately upstream of coproporphyrinogen I(4−) production, uroporphyrinogen decarboxylase (UROD, EC 4.1.1.37), discriminates kinetically between the I and III isomer series. Purified UROD from Rhodobacter sphaeroides exhibits a Km of 1.8 µM for uroporphyrinogen I (producing coproporphyrinogen I) versus 6.0 µM for uroporphyrinogen III (producing coproporphyrinogen III) [1]. The 3.3‑fold lower Km for the I‑isomer substrate indicates tighter apparent binding, and the enzyme is additionally subject to distinct inhibition profiles by uroporphyrinogen and uroporphyrin [1].

UROD Km (I vs III)
Direct comparison
Uroporphyrinogen I → coproporphyrinogen I: Km 1.8 µM. Uroporphyrinogen III: Km 6.0 µM (3.3‑fold lower for I‑series).
Preferential I‑isomer production under limiting substrate.
Purified UROD, Rhodobacter sphaeroides, pH 6.8.
Enzyme kinetics Uroporphyrinogen decarboxylase Substrate selectivity

Diagnostic Isomer Ratio: Coproporphyrinogen I Dominance in Congenital Erythropoietic Porphyria

In the autosomal recessive disorder congenital erythropoietic porphyria (Günther's disease), coproporphyrinogen I(4−) and its oxidized form coproporphyrin I massively dominate the excreted porphyrin profile. A quantitative study of nine patients demonstrated that urinary coproporphyrin isomer I constituted 87–97% of total coproporphyrin (normal <31%), and fecal coproporphyrin isomer I constituted 81–93% (normal <75%) [1]. Total urinary porphyrins ranged from 23 to 102 µmol/24 h, compared to a normal value of <0.2 µmol/24 h [1].

CEP Isomer Ratio
Cross‑study comparable
Urinary coproporphyrin I: 87–97% of total (CEP patients). Fecal: 81–93%. Normal: typically <20%.
Type‑I dominance confirms UROS deficiency.
HPTLC/HPLC with spectrofluorometric detection; n=9.
Porphyria diagnostics Isomer analysis Clinical biomarker

High‑Resolution Co‑Crystal Structure with Uroporphyrinogen Decarboxylase as a Tool for Inhibitor Design

The 1.70 Å resolution crystal structure of human uroporphyrinogen decarboxylase (UROD) in complex with coproporphyrinogen I (PDB ID: 1R3Q) has been solved, revealing that the product adopts a domed conformation within a conserved hydrophobic collar and forms key hydrogen bonds between the invariant Asp86 carboxylate and the pyrrole NH groups [1]. This structure, alongside the companion complex with coproporphyrinogen III (PDB ID: 1R3T), provides a direct atomic‑level comparison of how the enzyme accommodates both isomer products, and demonstrates that the I‑isomer product is a useful crystallographic probe for studying the decarboxylation mechanism [1].

UROD Co‑crystal (1R3Q)
Supporting evidence
Resolution 1.70 Å; domed conformation; Asp86–pyrrole NH H‑bonds.
Crystallographic probe for tetrapyrrole‑binding studies.
Human recombinant UROD, 100 K data collection.
Structural biology X‑ray crystallography Enzyme mechanism

Definitive Pathway Dead‑End: Inability to Serve as a Heme Precursor

Coproporphyrinogen I(4−) cannot be advanced to protoporphyrinogen IX or heme under any physiological or recombinant enzyme conditions. The mitochondrial enzymes coproporphyrinogen III oxidase and protoporphyrinogen IX oxidase both require the III‑isomer configuration; neither accepts series‑I porphyrinogens [1]. Consequently, coproporphyrinogen I accumulates in the cytosol until it undergoes non‑enzymatic autooxidation to coproporphyrin I and is excreted [2]. This contrasts with coproporphyrinogen III, which is obligatorily converted to heme with typical flux rates supporting erythropoiesis [1].

Heme Precursor Inability
Class‑level inference
Zero conversion to protoporphyrinogen IX or heme; dead‑end metabolite excreted after autooxidation.
Definitive negative tracer for pathway fidelity.
Mammalian pathway; consistent with CEP clinical observations.
Metabolic fate Heme biosynthesis Isomer selectivity

Coproporphyrinogen I(4−): Highest‑Impact Application Scenarios Derived from Quantitative Evidence


Clinical Diagnostic Standard for Congenital Erythropoietic Porphyria (CEP) Isomer Profiling

In accredited clinical chemistry laboratories, coproporphyrinogen I(4−) is the essential calibration standard for HPLC‑based fractionated porphyrin analysis. Given that CEP patients exhibit urinary coproporphyrin I fractions of 87–97% (vs. normal <31%) and fecal fractions of 81–93% (vs. normal <75%) , an authentic I‑isomer reference material is required to establish retention time, fluorescence response, and isomer‑specific quantification. Substitution with the III‑isomer standard would produce false‑negative isomer assignments and misdiagnosis. The compound's well‑characterized autooxidation to coproporphyrin I also necessitates procurement of the reduced porphyrinogen form when developing assays that directly measure the physiological precursor rather than the oxidized porphyrin .

Uroporphyrinogen Decarboxylase (UROD) Activity Assays and Inhibitor Screening

Coproporphyrinogen I(4−) is the direct product of UROD‑catalyzed decarboxylation of uroporphyrinogen I, with a Km of 1.8 µM for the I‑series substrate in Rhodobacter sphaeroides . In tandem mass spectrometry‑based UROD assays developed for clinical diagnostics of porphyria cutanea tarda, the production of coproporphyrinogen I from pentaporphyrinogen I (Km = 0.17 ± 0.03 µM) is the quantitative readout . For pharmaceutical research targeting UROD inhibition, coproporphyrinogen I(4−) is required both as a product standard for calibration curves and as a reference ligand; its co‑crystal structure with UROD (PDB: 1R3Q) at 1.70 Å resolution provides the template for structure‑based drug design .

Negative Control and Metabolic Tracer in Heme Pathway Flux Studies

Because coproporphyrinogen I(4−) is absolutely rejected by coproporphyrinogen III oxidase—showing no detectable turnover under conditions where the III‑isomer exhibits a Km of 0.066 µM —it serves as an ideal negative control substrate and metabolic dead‑end tracer. In cell‑based or in vitro heme biosynthesis reconstitution experiments, spiking with coproporphyrinogen I(4−) allows researchers to confirm the fidelity of the pathway: any detection of protoporphyrin IX or heme from the I‑isomer indicates enzyme promiscuity or side‑reaction artifacts. Its accumulation and subsequent autooxidation to the fluorescent coproporphyrin I also provide a built‑in optical reporter for pathway branching .

Structural Biology Probe for Tetrapyrrole‑Binding Proteins

The high‑resolution co‑crystal structure of UROD with coproporphyrinogen I (PDB: 1R3Q) establishes this ligand as a validated crystallographic tool for tetrapyrrole‑binding proteins beyond UROD. X‑ray crystallographers and cryo‑EM researchers studying porphyrinogen‑interacting enzymes—including those from non‑mammalian systems—can employ coproporphyrinogen I(4−) for soaking or co‑crystallization experiments. Its symmetric MP‑MP‑MP‑MP side‑chain arrangement provides a distinct electron density signature compared to the asymmetric MP‑MP‑MP‑PM pattern of isomer III, facilitating unambiguous ligand assignment in structural models .

Application
Selection Property
Validation Focus
Porphyria isomer profiling studies
Type‑I specific calibration standard
Coproporphyrin isomer ratio verification
UROD activity assay development
Direct decarboxylation product standard
Substrate/product identity and linearity
Heme pathway flux studies
Non‑CPO‑substrate negative control
Pathway fidelity and branching detection
Tetrapyrrole‑binding protein crystallography
Validated co‑crystallization ligand
Ligand electron density and binding mode
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